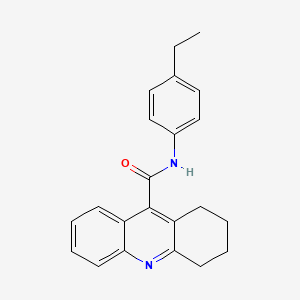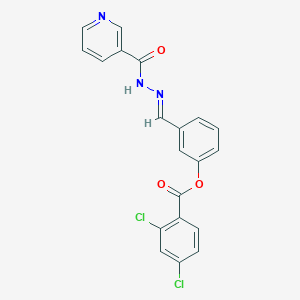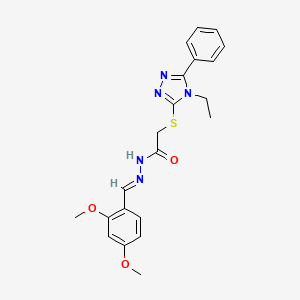
N-(4-ethylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acridine core and a carboxamide group attached to a 4-ethylphenyl substituent. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-nitrobenzaldehyde and aniline derivatives.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the acridine derivative with an appropriate carboxylic acid derivative, such as 4-ethylbenzoic acid, under coupling conditions using reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the synthesis.
化学反应分析
Types of Reactions
N-(4-ethylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the acridine core or the phenyl ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine N-oxide derivatives, while reduction may produce tetrahydroacridine derivatives with altered electronic properties.
科学研究应用
N-(4-ethylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Its ability to interact with specific molecular targets in the brain makes it a candidate for drug development.
Biological Studies: Researchers investigate the compound’s effects on various biological systems, including its neuroprotective and anti-inflammatory properties.
Chemical Research: The compound serves as a model molecule for studying the reactivity and properties of acridine derivatives, contributing to the understanding of structure-activity relationships.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-ethylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease where acetylcholine levels are reduced. Additionally, the compound may interact with other molecular pathways involved in neuroprotection and inflammation.
相似化合物的比较
Similar Compounds
Tacrine: An acridine derivative used in the treatment of Alzheimer’s disease.
Donepezil: A piperidine derivative that also inhibits acetylcholinesterase.
Galantamine: An alkaloid that acts as an acetylcholinesterase inhibitor and allosteric modulator of nicotinic receptors.
Uniqueness
N-(4-ethylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide is unique due to its specific structural features, such as the 4-ethylphenyl substituent and the tetrahydroacridine core. These features contribute to its distinct pharmacological profile and make it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
324773-19-5 |
|---|---|
分子式 |
C22H22N2O |
分子量 |
330.4 g/mol |
IUPAC 名称 |
N-(4-ethylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C22H22N2O/c1-2-15-11-13-16(14-12-15)23-22(25)21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21/h3,5,7,9,11-14H,2,4,6,8,10H2,1H3,(H,23,25) |
InChI 键 |
VYNIHIICUDRYSV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12026540.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12026541.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12026561.png)

![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12026566.png)

![3-(4-isobutylphenyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12026574.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-4-{4-[(4-fluorobenzyl)oxy]benzoyl}-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026578.png)

![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026584.png)
![2-({4-Allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12026585.png)
![N-(4-bromo-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12026590.png)
![N-(3-Chloro-4-fluorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026591.png)
